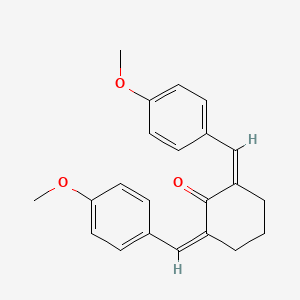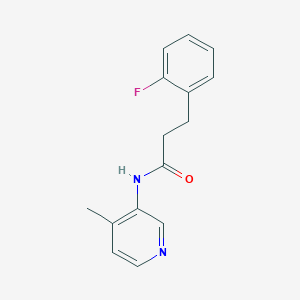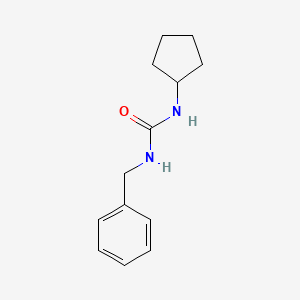
2,6-Bis(p-methoxybenzylidene)cyclohexanone
Übersicht
Beschreibung
2,6-Bis(p-methoxybenzylidene)cyclohexanone, also known as BMBC, is a yellow crystalline compound that belongs to the family of chalcone derivatives. BMBC has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In
Wirkmechanismus
The mechanism of action of 2,6-Bis(p-methoxybenzylidene)cyclohexanone is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
2,6-Bis(p-methoxybenzylidene)cyclohexanone has been reported to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. 2,6-Bis(p-methoxybenzylidene)cyclohexanone has also been reported to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 2,6-Bis(p-methoxybenzylidene)cyclohexanone has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Bis(p-methoxybenzylidene)cyclohexanone has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 2,6-Bis(p-methoxybenzylidene)cyclohexanone has some limitations for lab experiments. It is insoluble in water, which makes it difficult to use in aqueous solutions. Additionally, 2,6-Bis(p-methoxybenzylidene)cyclohexanone has poor solubility in most organic solvents, which limits its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,6-Bis(p-methoxybenzylidene)cyclohexanone. One potential direction is the development of new derivatives of 2,6-Bis(p-methoxybenzylidene)cyclohexanone with improved pharmacological properties. Another direction is the investigation of the mechanism of action of 2,6-Bis(p-methoxybenzylidene)cyclohexanone, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the use of 2,6-Bis(p-methoxybenzylidene)cyclohexanone as a potential antimicrobial agent could be explored further, particularly in the development of new antibiotics.
Conclusion
2,6-Bis(p-methoxybenzylidene)cyclohexanone is a yellow crystalline compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. 2,6-Bis(p-methoxybenzylidene)cyclohexanone has been shown to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. It has also been reported to inhibit the activity of various enzymes and induce apoptosis in cancer cells. 2,6-Bis(p-methoxybenzylidene)cyclohexanone has several advantages for lab experiments, including its ease of synthesis and stability under normal laboratory conditions. However, it also has some limitations, such as its poor solubility in water and most organic solvents. There are several future directions for the study of 2,6-Bis(p-methoxybenzylidene)cyclohexanone, including the development of new derivatives with improved pharmacological properties and the investigation of its mechanism of action.
Synthesemethoden
2,6-Bis(p-methoxybenzylidene)cyclohexanone can be synthesized through a condensation reaction between 2,6-dimethoxybenzaldehyde and cyclohexanone in the presence of a base catalyst such as potassium hydroxide. The reaction takes place in ethanol at room temperature and yields 2,6-Bis(p-methoxybenzylidene)cyclohexanone as a yellow crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(p-methoxybenzylidene)cyclohexanone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. 2,6-Bis(p-methoxybenzylidene)cyclohexanone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(2Z,6Z)-2,6-bis[(4-methoxyphenyl)methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c1-24-20-10-6-16(7-11-20)14-18-4-3-5-19(22(18)23)15-17-8-12-21(25-2)13-9-17/h6-15H,3-5H2,1-2H3/b18-14-,19-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMUNTZVOUBQAI-DJTQBEGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)OC)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)/C(=C\C3=CC=C(C=C3)OC)/CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6275-32-7 | |
| Record name | Cyclohexanone, 2,6-bis(p-methoxybenzylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006275327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-bis(4-methoxybenzylidene)cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride](/img/structure/B7451190.png)
![tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B7451196.png)





![N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide](/img/structure/B7451239.png)
![(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one](/img/structure/B7451260.png)


![4-(4-fluorophenyl)-N-(1-oxa-8-azaspiro[4.5]decan-3-yl)-4-oxobutanamide;hydrochloride](/img/structure/B7451280.png)
